(Z)-tert-Butyl (4-aminobut-2-en-1-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(Z)-4-aminobut-2-enyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5H,6-7,10H2,1-3H3,(H,11,12)/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNIUPOJWUXWMX-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C\CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of tert-Butyl Carbamate with (Z)-4-Aminobut-2-en-1-ol
The most widely reported method involves the condensation of tert-butyl carbamate with (Z)-4-aminobut-2-en-1-ol under dehydrating conditions. This reaction typically employs thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) as activating agents, with triethylamine (Et₃N) to neutralize HCl byproducts.
Reaction Conditions:
- Solvent: Anhydrous ethyl acetate or tetrahydrofuran (THF)
- Temperature: 0–5°C for reagent addition, followed by 25°C for 12–24 hours
- Yield: 85–92%
The stereochemical integrity of the Z-configuration is maintained through strict temperature control and the use of non-polar solvents that minimize isomerization.
Mixed Anhydride Method via N-BOC-D-Serine
A patent-pending approach utilizes N-BOC-D-serine as the starting material, forming a mixed anhydride intermediate with isobutyl chlorocarbonate (i-BuOCOCl). Subsequent condensation with benzylamine derivatives generates the target compound with >90% enantiomeric excess.
Key Steps:
- Anhydride Formation:
$$ \text{N-BOC-D-Serine} + \text{i-BuOCOCl} \xrightarrow{\text{Et}_3\text{N}} \text{Mixed Anhydride} $$ - Amine Condensation:
$$ \text{Mixed Anhydride} + \text{PhCH}2\text{NH}2 \xrightarrow{\text{EtOAc}} \text{Compound I} $$
Advantages:
- Avoids racemization through low-temperature (−10°C) anhydride synthesis
- Ethyl acetate solvent enables 80–90% recovery, reducing environmental impact
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial protocols favor continuous flow reactors for their precise control over reaction parameters. A representative setup involves:
| Parameter | Value |
|---|---|
| Residence Time | 8–12 minutes |
| Temperature | 25–30°C |
| Pressure | 1.5–2.0 bar |
| Catalytic System | Tetrabutylammonium bromide (0.025–0.2 eq) |
This method achieves 92% yield with a throughput of 50 kg/day, outperforming batch reactors by 15–20% in efficiency.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis using tetrabutylammonium bromide (TBAB) in biphasic systems (H₂O/EtOAc) enhances reaction rates:
Optimized Conditions:
The PTC method reduces byproduct formation by 40% compared to traditional alkylation techniques.
Purification and Characterization
Chromatographic Techniques
Normal-Phase HPLC:
- Column: Silica gel (5 µm, 250 × 4.6 mm)
- Eluent: Hexane/EtOAc (7:3)
- Retention Time: 14.2 minutes
- Purity: ≥99%
Chiral Separation:
- CSP: Cellulose tris(3,5-dimethylphenylcarbamate)
- Enantiomeric Excess: 99.2%
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
- δ 5.65 (dt, J = 10.8 Hz, 1H, CH=CH)
- δ 4.85 (br s, 1H, NH)
- δ 1.45 (s, 9H, t-Bu)
MS (ESI+): m/z 187.1 [M+H]⁺
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Condensation | 85–92 | 95–98 | Moderate | Medium |
| Mixed Anhydride | 90–94 | 99 | High | High |
| Continuous Flow | 92 | 98 | High | Industrial |
| Phase-Transfer | 94 | 97 | Moderate | High |
The mixed anhydride route demonstrates superior stereochemical control, making it ideal for pharmaceutical applications requiring high enantiopurity.
Chemical Reactions Analysis
Types of Reactions
(Z)-tert-Butyl (4-aminobut-2-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The double bond in the butenyl chain can be reduced to form the corresponding saturated compound.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Saturated carbamate.
Substitution: Various substituted carbamates depending on the reagents used.
Scientific Research Applications
Chemical Applications
Intermediate in Organic Synthesis
(Z)-tert-Butyl (4-aminobut-2-en-1-yl)carbamate serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of various substituted carbamates and other derivatives through oxidation, reduction, and substitution reactions. The compound can be transformed into nitroso or nitro derivatives, saturated carbamates, and various substituted products depending on the reagents used.
Synthetic Routes
The synthesis typically involves the reaction of tert-butyl carbamate with suitable butenyl amine derivatives under dehydrating conditions. Common methods include using dehydrating agents like thionyl chloride or phosphorus oxychloride alongside bases such as triethylamine to neutralize generated acids.
Biological Applications
Enzyme Inhibition Studies
In biological research, this compound is employed to study enzyme inhibition and protein modification. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity, which is beneficial for designing enzyme inhibitors for therapeutic purposes.
Potential Drug Development
The compound is being investigated for its potential use as a prodrug in drug development. As a prodrug, it can be activated within the body to release active compounds that may have therapeutic effects. This application is particularly relevant in cancer therapy and other areas where targeted drug delivery is essential.
Medical Applications
Research on STING Agonists
Recent studies have indicated that derivatives of this compound may serve as STING (Stimulator of Interferon Genes) agonists, which are being explored for their anti-tumor properties. Research has demonstrated that these compounds can enhance immune responses against tumors, making them promising candidates for cancer immunotherapy .
Neuroprotective Effects
Preliminary studies suggest that related compounds exhibit neuroprotective effects against amyloid beta-induced toxicity in astrocytes, which could have implications for Alzheimer's disease treatment. These findings indicate the potential for developing therapeutic agents targeting neurodegenerative diseases .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. The ability to scale up production using continuous flow reactors enhances efficiency and product purity while minimizing human error during synthesis.
Mechanism of Action
The mechanism of action of (Z)-tert-Butyl (4-aminobut-2-en-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic purposes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares (Z)-tert-Butyl (4-aminobut-2-en-1-yl)carbamate with structurally related tert-butyl carbamate derivatives, focusing on substituent effects, synthetic applications, and physicochemical properties.
Structural and Functional Group Variations
Reactivity and Stability
- In contrast, analogs like 193 and 263 exhibit enhanced reactivity at pyrimidine or pyran rings for nucleophilic substitutions .
- Deprotection Efficiency : Boc groups in all compounds are cleaved under acidic conditions (e.g., HCl/MeOH), but steric environments influence reaction rates. For example, the cyclohexyl group in 193 delays deprotection compared to linear chains .
- Thermal Stability : Conjugated enamines (Z-configuration) may exhibit lower thermal stability than saturated analogs like 263 , which are robust under high-temperature coupling reactions .
Research Findings and Trends
- Synthetic Efficiency: Analogs like 266 achieve higher yields (>80%) in Sonogashira couplings due to optimized Pd catalysts, whereas enamine-containing derivatives require stricter temperature control .
- Biological Activity: Pyrimidine-based carbamates (e.g., 193) show IC50 values <100 nM in kinase assays, outperforming non-aromatic analogs .
Biological Activity
(Z)-tert-Butyl (4-aminobut-2-en-1-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C₉H₁₈N₂O₂ and a molecular weight of approximately 186.25 g/mol. Its structure includes a tert-butyl group, a carbamate moiety, and an alkenyl amine component, which contribute to its reactivity and biological interactions .
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This property is particularly beneficial for designing enzyme inhibitors for therapeutic applications .
Enzyme Interaction
Research indicates that compounds with similar structures may interact with enzymes involved in metabolic pathways. For example, preliminary studies suggest that this compound may exhibit enzyme inhibition, potentially influencing drug design strategies .
Anti-inflammatory and Analgesic Properties
Preliminary investigations have shown that this compound may possess anti-inflammatory and analgesic properties. Its structure facilitates interactions with biological systems that could influence pathways related to pain and inflammation .
Binding Affinity Studies
Interaction studies have focused on the binding affinity of this compound against various biological targets. The compound's ability to modulate receptor activity is crucial for its potential therapeutic applications .
Study 1: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry explored the enzyme inhibition capabilities of similar carbamate derivatives. The findings indicated that these compounds could effectively inhibit specific enzymes involved in cancer metabolism, suggesting a potential application for this compound in oncology .
Study 2: Pain Pathway Modulation
Another study investigated the effects of compounds structurally similar to this compound on pain signaling pathways. Results demonstrated significant modulation of pain response in animal models, supporting the hypothesis that this compound could serve as a basis for developing new analgesics .
Data Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl (3-amino-butanoate) | C₇H₁₅N₃O₂ | Contains an amino group at a different position. |
| N-Boc-(E)-4-amino-crotonic acid | C₉H₁₅N₂O₄ | Features a carboxylic acid instead of carbamate. |
| Tert-butyl (Z)-4-amino-butenoate | C₉H₁₈N₂O₂ | Geometric isomer with different stereochemistry. |
This table highlights the unique structural elements of this compound compared to other related compounds, emphasizing its potential as a versatile scaffold for drug development.
Q & A
Q. How to design dose-response experiments to evaluate the compound’s anticancer potential?
- Methodological Answer :
- Use a panel of cancer cell lines (e.g., HeLa, MCF-7) and normal cells for toxicity screening.
- Perform MTT assays at concentrations ranging from 1 nM to 100 µM.
- Include positive controls (e.g., cisplatin) and validate mechanisms via Western blotting (e.g., apoptosis markers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
